(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride

Description

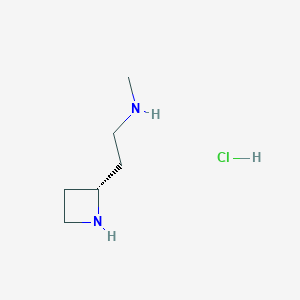

(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is a chiral amine salt characterized by an azetidine (four-membered nitrogen-containing heterocycle) substituted at the 2-position with an ethylamine group bearing a methyl substituent. Its molecular formula is C₆H₁₃N₂·HCl, and it has a CAS registry number 1088884-71-2 . Azetidine derivatives are increasingly studied for their pharmacological properties, including neuropharmacological and antimicrobial activities, due to their structural rigidity and metabolic stability compared to larger heterocycles .

Properties

Molecular Formula |

C6H15ClN2 |

|---|---|

Molecular Weight |

150.65 g/mol |

IUPAC Name |

2-[(2R)-azetidin-2-yl]-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-7-4-2-6-3-5-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

WHSKNAOUQIJJNZ-RGMNGODLSA-N |

Isomeric SMILES |

CNCC[C@H]1CCN1.Cl |

Canonical SMILES |

CNCCC1CCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N-methylethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride with structurally related compounds, focusing on molecular features, similarity scores, and key applications:

Key Observations :

- Structural Rigidity vs.

- Substituent Effects : The presence of a methyl group on the ethylamine chain increases lipophilicity compared to unsubstituted azetidines (e.g., 2-Methylazetidine HCl), which may influence blood-brain barrier penetration .

- Pharmacological Potential: The (R)-enantiomer of 1-(4-tert-butylphenyl)-N-methylethanamine HCl demonstrated antifungal activity (57% yield, >99% purity), suggesting that stereochemistry and aromatic substituents significantly modulate bioactivity .

Pharmacological and Industrial Relevance

- Neuropharmacology : Azetidine derivatives are explored as analogs of piperidine-based neurotransmitters (e.g., nicotine analogs) due to their compact structure and metabolic resistance .

- Antifungal Activity : The (R)-enantiomer of 1-(4-tert-butylphenyl)-N-methylethanamine HCl showed promising in vitro antifungal activity, highlighting the role of stereochemistry in drug design .

- Impurity Profiles : Diphenhydramine-related compounds (e.g., 2-(Diphenylmethoxy)-N-methylethanamine HCl) are monitored as impurities in pharmaceutical manufacturing, emphasizing the need for chiral purity in amine derivatives .

Biological Activity

(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is a chiral compound belonging to the azetidine class, which has garnered attention for its potential biological activities, particularly in neuropharmacology. Its unique structural features, including an azetidine ring and a secondary amine, suggest interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

- Azetidine Ring : A four-membered saturated heterocyclic ring that influences the compound's interaction with biological systems.

- Chiral Center : The presence of chirality may lead to differences in biological activity between its enantiomers.

- Secondary Amine : The nitrogen atom is bonded to a methyl group, which may affect its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarities to other bioactive compounds suggest applications in treating neurological disorders.

The proposed mechanisms of action include:

- Neurotransmitter Modulation : Interaction with serotonin, dopamine, or norepinephrine receptors.

- Cognitive Enhancement : Possible effects on learning and memory processes.

Neuropharmacological Studies

Research has focused on the compound's effects on neurotransmitter systems. For instance, studies have indicated that azetidine derivatives can modulate the activity of monoamine neurotransmitters, which are crucial for mood regulation and cognitive function.

- Serotonin Receptor Interaction : this compound has been shown to bind to serotonin receptors, suggesting potential antidepressant effects.

- Dopaminergic Activity : Preliminary data indicate that the compound may influence dopaminergic pathways, which are essential for motivation and reward-related behaviors.

Case Studies

A case study involving animal models demonstrated that administration of this compound led to significant improvements in behavioral tests assessing anxiety and depression-like symptoms. These findings support its potential as a therapeutic agent for mood disorders.

Comparative Analysis of Biological Activities

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The ability to modify its structure allows for the exploration of analogs that may exhibit enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.